molecular formula C17H26N2O5S B2393872 tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate CAS No. 1233958-22-9

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B2393872
CAS No.: 1233958-22-9
M. Wt: 370.46
InChI Key: BRGQMDGAWSQGKO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxyphenylsulfonamido group. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

The compound “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, its primary targets are likely to be the same as those of fentanyl, which primarily targets the opioid receptors in the brain .

Mode of Action

Instead, it undergoes further chemical reactions to form the active compounds that interact with the opioid receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the synthesis and action of fentanyl and its derivatives. These pathways involve the conversion of the compound into the active drug molecule and its subsequent interaction with the opioid receptors . The downstream effects of this interaction include analgesia, sedation, and respiratory depression, which are characteristic effects of opioid drugs .

Pharmacokinetics

Fentanyl is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

As an intermediate in drug synthesis, the primary result of the action of this compound is the formation of active drug molecules such as fentanyl . These molecules then interact with their targets in the body to produce their therapeutic effects .

Action Environment

The action of this compound is primarily influenced by the conditions of the chemical reactions in which it is used as an intermediate . Factors such as temperature, pH, and the presence of other reactants can all influence the efficiency of these reactions and the yield of the final drug product . In addition, the compound’s stability may be affected by factors such as light, heat, and moisture .

Its action is primarily chemical, involving participation in reactions that produce active drug molecules from this and other precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxyphenylsulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate is unique due to the presence of the methoxyphenylsulfonamido group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-[(4-methoxyphenyl)sulfonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-11-9-13(10-12-19)18-25(21,22)15-7-5-14(23-4)6-8-15/h5-8,13,18H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGQMDGAWSQGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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